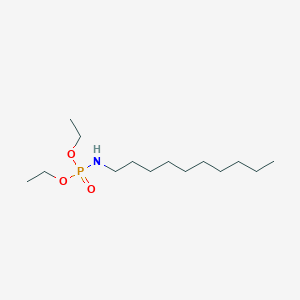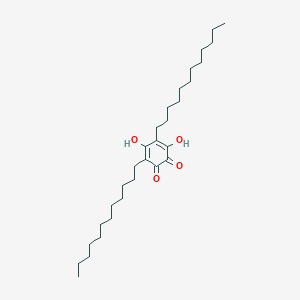
Agn-PC-0NI4OX
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0NI4OX is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its high reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI4OX typically involves several synthetic routes, including:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This involves the reduction of metal salts in a polyol medium.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, with additional steps to ensure purity and consistency. Techniques such as vacuum filtration, spin coating, and spray coating are commonly used to produce large quantities of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0NI4OX undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0NI4OX has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity.
Biology: The compound is studied for its potential use in biological systems, including as a biosensor.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and antimicrobial properties.
Industry: This compound is used in the production of flexible electronics, transparent conductive films, and other advanced materials .
Wirkmechanismus
The mechanism of action of Agn-PC-0NI4OX involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. Its high reactivity allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0NI4OX can be compared with other similar compounds, such as:
Silver Nanowires (AgNWs): Both compounds have high electrical conductivity and are used in flexible electronics.
Indium Tin Oxide (ITO): While ITO is widely used in optoelectronics, this compound offers better flexibility and lower cost.
Silver Nanoparticles (AgNPs): AgNPs are used in biomedical applications, similar to this compound, but differ in their synthesis and specific properties.
Eigenschaften
CAS-Nummer |
42070-25-7 |
|---|---|
Molekularformel |
C30H52O4 |
Molekulargewicht |
476.7 g/mol |
IUPAC-Name |
3,5-didodecyl-4,6-dihydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C30H52O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(31)26(29(33)30(34)28(25)32)24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-24H2,1-2H3 |
InChI-Schlüssel |
CFGGZJMWQOFYKL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=C(C(=O)C(=O)C(=C1O)CCCCCCCCCCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1a,2,7,7a-Tetrahydronaphtho[6,7-b]oxiren-3-ol;acetic acid](/img/structure/B14651070.png)
![1-Bromo-4-[(4-chlorobut-2-yn-1-yl)oxy]benzene](/img/structure/B14651080.png)
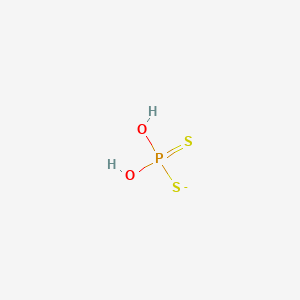
![3-[Diethyl(phenyl)-lambda~5~-phosphanylidene]pyrrolidine-2,5-dione](/img/structure/B14651089.png)
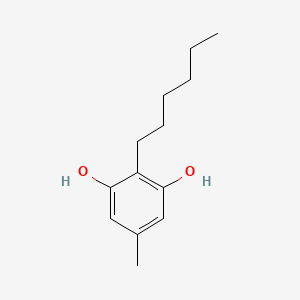
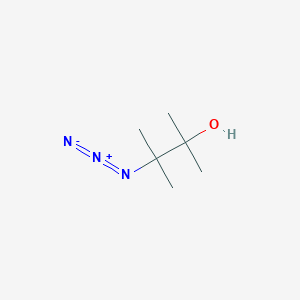
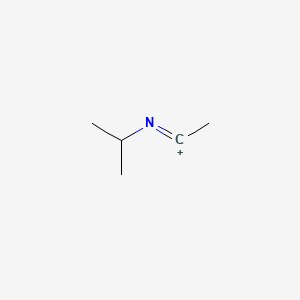
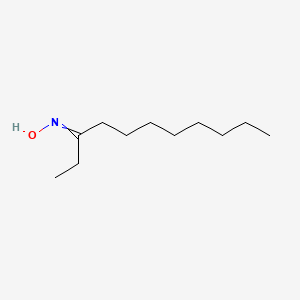
![[Diphenyl(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14651143.png)
![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
